Antibacterial agent 66

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antibacterial agent 66 is a compound known for its potent activity against various bacterial strains, including Xanthomonas oryzae pv. oryzae. This compound has garnered attention due to its effectiveness in inhibiting bacterial growth, making it a valuable asset in the fight against bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 66 involves the incorporation of silver nanoparticles into Polyamide 66 (PA66) nanofiber mats using an electrospinning technique . This method ensures the production of small-sized silver nanoparticles, which are then characterized using various techniques such as UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffraction, and transmission electron microscopy .

Industrial Production Methods: In situ polymerization is another method used to produce this compound. This involves the integration of a nano-heterojunction material into PA66 via in situ polymerization methods . The resulting composites exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Analyse Des Réactions Chimiques

Types of Reactions: Antibacterial agent 66 undergoes various chemical reactions, including complexation reactions with metal ions. These reactions are confirmed by shifts in oxygen peaks in X-ray photoelectron spectroscopy spectra .

Common Reagents and Conditions: The synthesis of this compound involves the use of reducing agents such as Helichrysum arenarium extract, which acts as both a reducing and capping agent in the green synthesis of silver nanoparticles .

Major Products Formed: The major products formed from these reactions include PA66-based nanofiber mats with incorporated silver nanoparticles, which exhibit significant antibacterial performance .

Applications De Recherche Scientifique

Antibacterial agent 66 has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of antibacterial polyamide composites, which have applications in various fields due to their strong mechanical properties and antibacterial activity.

Biology: The compound is evaluated for its antibacterial performance against various bacterial strains, making it a valuable tool in microbiological research.

Medicine: this compound is explored for its potential use in medical devices and materials that require antibacterial properties to prevent infections.

Industry: The compound is applied in wastewater treatment as a catalyst for the degradation of organic dyes, showcasing its environmental benefits.

Mécanisme D'action

The mechanism of action of antibacterial agent 66 involves the interaction of silver nanoparticles with bacterial cell walls. The nanoparticles disrupt the cell wall synthesis and function, leading to bacterial cell death . Additionally, the compound interferes with the function of ATP synthases, reducing ATP production and ultimately inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

Polyamide 66 (PA66): A prominent member of the polyamide materials group, known for its engineering plastic properties.

Silver Nanoparticles: Widely used for their antibacterial properties in various applications.

Beta Lactam Derivatives: The oldest class of antibiotics used to treat bacterial infections.

Uniqueness: Antibacterial agent 66 stands out due to its incorporation of silver nanoparticles into PA66 nanofiber mats, which enhances its antibacterial activity and mechanical properties. This unique combination makes it a versatile compound with applications in multiple fields, from medicine to environmental science .

Propriétés

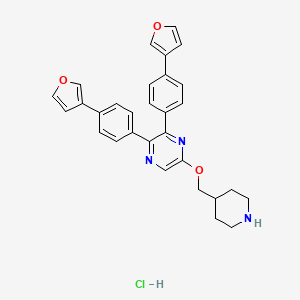

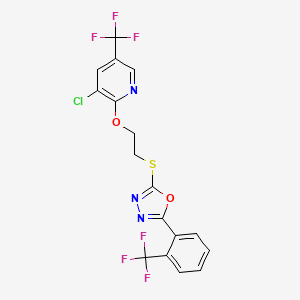

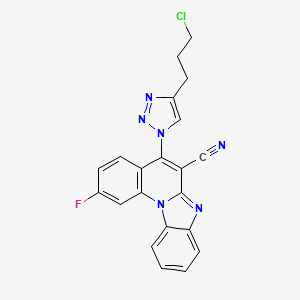

Formule moléculaire |

C17H10ClF6N3O2S |

|---|---|

Poids moléculaire |

469.8 g/mol |

Nom IUPAC |

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |

Clé InChI |

WCJPBKRHSRURBE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)